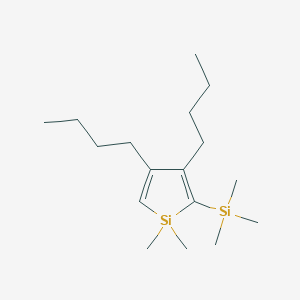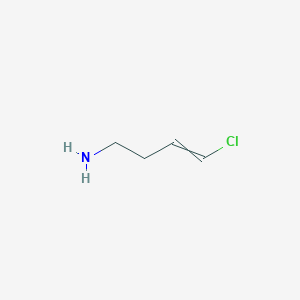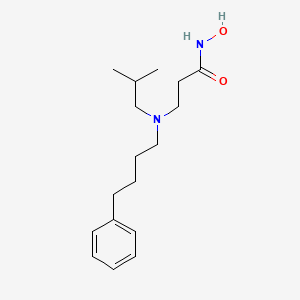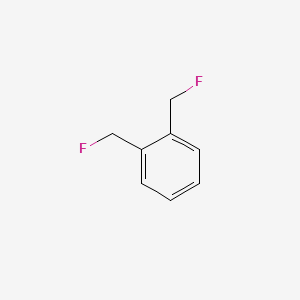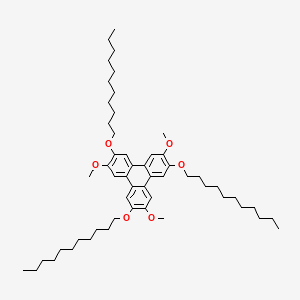
2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene: is a complex organic compound belonging to the class of triphenylene derivatives. This compound is characterized by its three methoxy groups and three undecyloxy groups attached to a triphenylene core. Triphenylene derivatives are known for their unique electronic and optical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene typically involves multiple steps, starting with the preparation of the triphenylene core. The core is then functionalized with methoxy and undecyloxy groups through a series of reactions. Common synthetic routes include:
Formation of the Triphenylene Core: This step often involves cyclization reactions using suitable precursors under controlled conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of Undecyloxy Groups: The undecyloxy groups are attached via etherification reactions, typically using undecanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency.
化学反応の分析
Types of Reactions: 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triphenylene core or the functional groups, leading to different reduced derivatives.
Substitution: The methoxy and undecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic and optical properties.
作用機序
The mechanism of action of 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene depends on its specific application. In electronic applications, its effects are primarily due to its ability to facilitate charge transport and its interaction with light. In biological systems, it may interact with cellular components, affecting various molecular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
- 2,6,10-Trimethoxy-3,7,11-tris(pentyloxy)triphenylene
- 2,6,11-Trimethoxy-3,7,10-tri(undecoxy)triphenylene
Comparison: Compared to similar compounds, 2,6,10-Trimethoxy-3,7,11-tris(undecyloxy)triphenylene is unique due to the specific arrangement and length of its undecyloxy groups. This structural difference can influence its physical properties, such as solubility and melting point, as well as its electronic and optical behavior. These unique characteristics make it suitable for specific applications where other similar compounds may not perform as effectively.
特性
CAS番号 |
921938-32-1 |
|---|---|
分子式 |
C54H84O6 |
分子量 |
829.2 g/mol |
IUPAC名 |
2,6,10-trimethoxy-3,7,11-tri(undecoxy)triphenylene |
InChI |
InChI=1S/C54H84O6/c1-7-10-13-16-19-22-25-28-31-34-58-52-40-46-43(37-49(52)55-4)47-41-53(59-35-32-29-26-23-20-17-14-11-8-2)51(57-6)39-45(47)48-42-54(50(56-5)38-44(46)48)60-36-33-30-27-24-21-18-15-12-9-3/h37-42H,7-36H2,1-6H3 |
InChIキー |
LBISYQUDFKNNJQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCC)OC)OCCCCCCCCCCC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
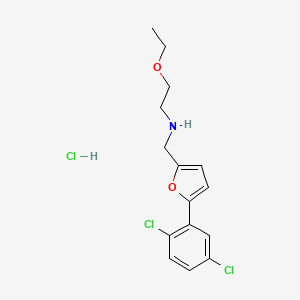
![1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene](/img/structure/B12627067.png)
![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)
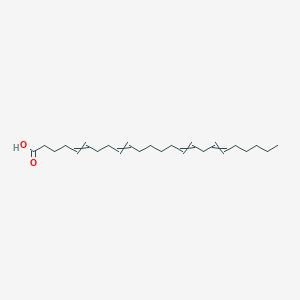
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627076.png)

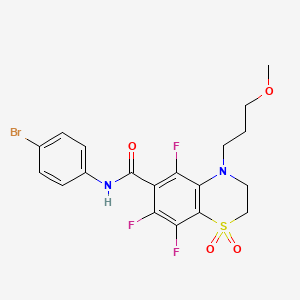
![N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea](/img/structure/B12627087.png)
